Z-Gln-ome

Übersicht

Beschreibung

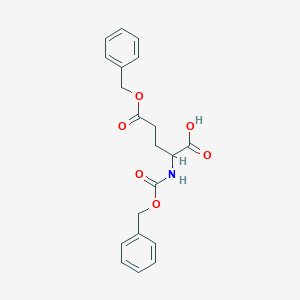

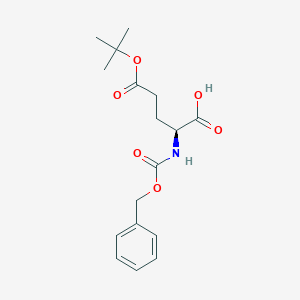

“Z-Gln-ome” is a chemical compound with the molecular formula C14H18N2O5 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One study mentions the use of UNCA and BOP/PyBroP coupling methods . Another study discusses the synthesis and conformational analysis of model pentapeptides with the sequence Z-Leu-Aib-Xaa-Gln-Valol .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, gpTGase-catalyzed transamidation of Z-Gln-Gly by Gly-OMe proceeds with the involvement of substrate inhibition by Gly-OMe . This phenomenon, resulting from the binding of the nucleophile to the free enzyme, is a common feature of TGase-catalyzed reactions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.3 and a melting point of 138-139 °C . It is soluble in methanol . Its density is predicted to be 1.235±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Effects on Thiol Proteinases : Z-Gln-ome and its derivatives, particularly Z-Gln-Val-Val-OMe, have been found to exhibit inhibitory activity on thiol proteinases like papain and cathepsin B. These compounds can also protect papain from inhibition induced by other agents, such as egg cystatin, human low-molecular-weight kininogen, and T-kininogen (Teno, Tsuboi, Itoh, Okamoto, & Okada, 1987).

Synthesis and Effects on Thiol Proteinase : The Gln-Val-Val-Ala-Gly sequence, a common sequence in thiol proteinase inhibitors, has been synthesized, and its derivatives, including this compound, have been evaluated for their effects on thiol proteinase. The study concluded that Z-Gln-Val-Val-OMe was the smallest peptide to exhibit some effect on papain (Teno, Tsuboi, Okada, Itoh, & Okamoto, 2009).

Kinetic Studies in Enzymatic Peptide Synthesis : Investigations into the kinetics of enzymatic solid-to-solid peptide synthesis using Z-Gln and Leu-NH2 as model substrates revealed significant effects of reaction system composition on kinetics, including the formation of a third compound - the salt of the two substrates. This study provides insights into the major effects and potential applications of Z-Gln in peptide synthesis (Erbeldinger, Ni, & Halling, 1999).

Enzymatic Synthesis of Nutritional Dipeptide Precursors : this compound was used in the enzymatic synthesis of an important nutritional dipeptide precursor, Z–Ala–Gln. This process, utilizing papain as a biocatalyst, demonstrated the potential of this compound in the synthesis of nutritionally relevant compounds (Wang, Qi, Yu, Su, & He, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future demand and key players in the Z-Gln-ome market are poised to play pivotal roles in shaping the industry’s trajectory . The this compound market growth refers to the sustained expansion of the market associated with this compound, marked by continuous increases in sales, revenue, and overall economic activity .

Eigenschaften

IUPAC Name |

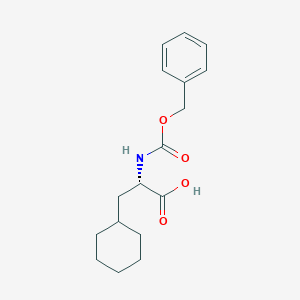

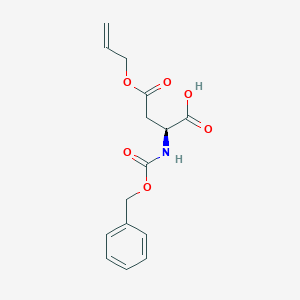

methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQIOYVRJQLOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?

A: The researchers used this compound [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in this compound with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)